4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone
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Overview
Description
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.8 g/mol.
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 4-chloro-3-fluorobenzoyl chloride with 4-piperidinomethyl benzene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original compound with modified functional groups.
Scientific Research Applications
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone can be compared with other similar compounds, such as:
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone: This compound has the same structure but may have different stereochemistry or functional groups.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAZJIUMBOIQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642699 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-20-7 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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